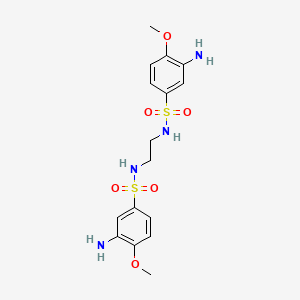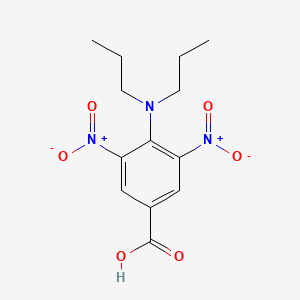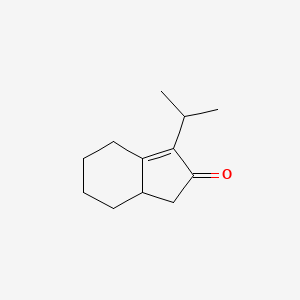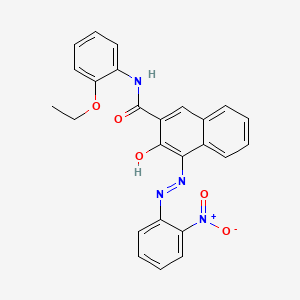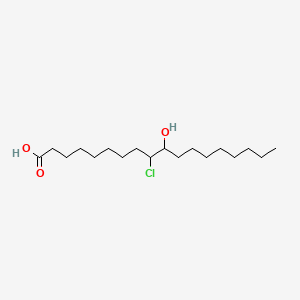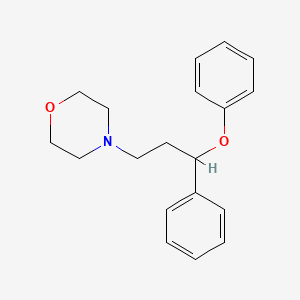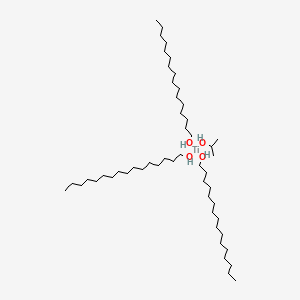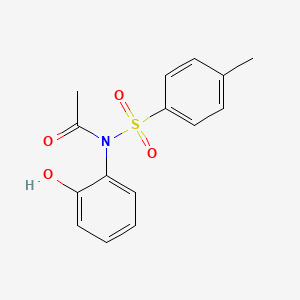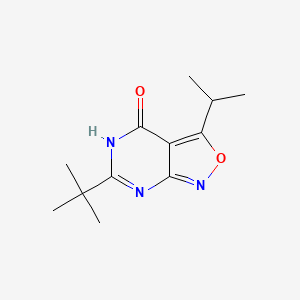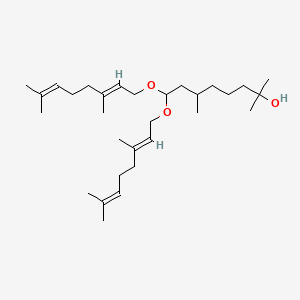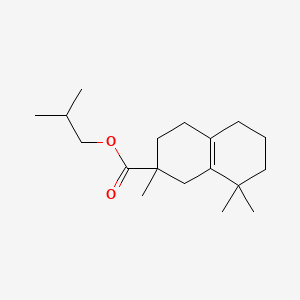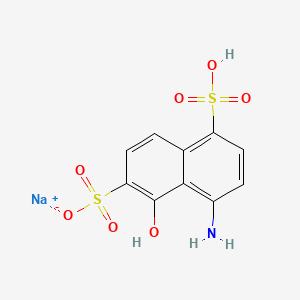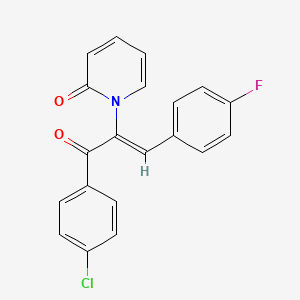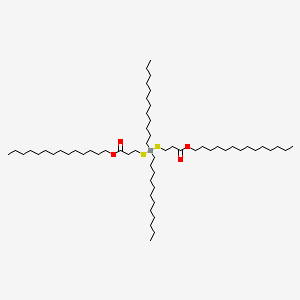
Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate is a complex organotin compound with the molecular formula C58H116O4S2Sn and a molecular weight of 1060.40 g/mol. This compound is characterized by its unique structure, which includes a tin atom bonded to sulfur and oxygen atoms, as well as long alkyl chains. It is primarily used in specialized chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate typically involves the reaction of tetradecyl alcohol with a stannous chloride precursor in the presence of sulfur-containing reagents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated systems to monitor reaction parameters such as temperature, pressure, and reagent concentrations is common to ensure consistency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The alkyl chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialized coatings and materials.
Mécanisme D'action
The mechanism of action of Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate involves its interaction with biological membranes and enzymes. The compound’s long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity. Its organotin core can interact with thiol groups in proteins, affecting enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate
- Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate
Uniqueness
This compound is unique due to its specific combination of long alkyl chains and organotin core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications.
Propriétés
Numéro CAS |
83898-50-4 |
|---|---|
Formule moléculaire |
C58H116O4S2Sn |
Poids moléculaire |
1060.4 g/mol |
Nom IUPAC |
tetradecyl 3-[didodecyl-(3-oxo-3-tetradecoxypropyl)sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C17H34O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*20H,2-16H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
JFZFODCALWMGBK-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



